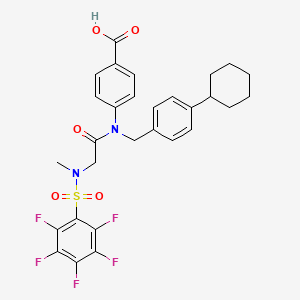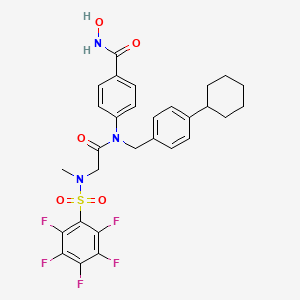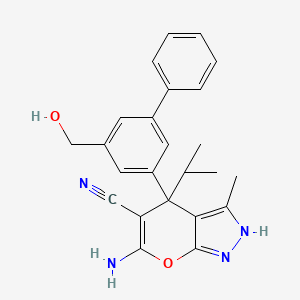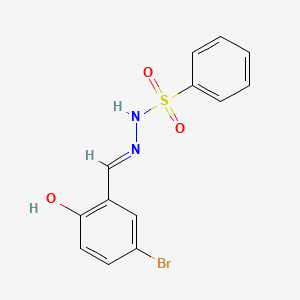
SNIPER(CRABP)-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNIPER(CRABP)-11, also known as PROTAC cIAP1 degrader-4, is a potent protein degrader. this compound displayed degradation activity toward the mitochondrial CRABP-II protein.
Applications De Recherche Scientifique
Targeted Degradation of Proteins
SNIPER(CRABP)-11 is a part of a novel class of hybrid small molecules known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), designed to induce the degradation of target proteins via the ubiquitin-proteasome system. A study highlighted the ability of this compound, among other SNIPER molecules, to induce proteasomal degradation of cellular retinoic acid-binding protein II (CRABP-II) across various subcellular localizations, including cytosolic, nuclear, membrane-localized, and notably, mitochondrial CRABP-II proteins. The degradation activity of this compound towards mitochondrial CRABP-II protein stands out, showcasing its potential in targeting proteins localized in specific subcellular compartments for degradation. The involvement of cIAP1 as the E3 ligase in this process underscores the molecule's mechanism of action, relying on distinct E3 ligases based on the target protein's localization (Okuhira et al., 2017).
Development of Target Protein-Selective Degradation Inducer
The development of amide-type SNIPERs aimed to induce selective degradation of target proteins, such as CRABP-II, while preserving the inhibitor of apoptosis proteins (IAPs) marks an evolution in the specificity of these molecules. By refining the molecular structure to amide-types, researchers managed to mitigate the concurrent degradation of target proteins and IAPs, seen in earlier ester-type SNIPERs. This advancement suggests a more precise approach to protein knockdown, with this compound exemplifying the capability to selectively target and degrade specific proteins within cells without affecting IAPs, highlighting its utility in studying the biological roles of proteins in living cells (Itoh et al., 2011).
Propriétés
Numéro CAS |
1384275-50-6 |
|---|---|
Formule moléculaire |
C60H83N7O10 |
Poids moléculaire |
1062.36 |
Nom IUPAC |
(2E,4E,6E,8E)-9-((E)-3-((((S)-3-benzhydryl-1-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidin-2-yl)-1,4,15-trioxo-8,11-dioxa-2,5,14-triazahexadecan-16-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C60H83N7O10/c1-41(19-17-20-42(2)39-52(69)70)28-29-48-43(3)49(30-31-60(48,5)6)66-77-40-51(68)62-32-35-75-37-38-76-36-33-63-58(73)55(53(45-21-11-8-12-22-45)46-23-13-9-14-24-46)65-57(72)50-27-18-34-67(50)59(74)54(47-25-15-10-16-26-47)64-56(71)44(4)61-7/h8-9,11-14,17,19-24,28-29,39,44,47,50,53-55,61H,10,15-16,18,25-27,30-38,40H2,1-7H3,(H,62,68)(H,63,73)(H,64,71)(H,65,72)(H,69,70)/b20-17+,29-28+,41-19+,42-39+,66-49+/t44-,50-,54-,55-/m0/s1 |
Clé InChI |
JKPIDKPKBOTXBU-HMLGKSOISA-N |
SMILES |
CC(/C(CCC(C)1C)=N/OCC(NCCOCCOCCNC([C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NC([C@@H]4CCCN4C([C@H](C5CCCCC5)NC([C@H](C)NC)=O)=O)=O)=O)=O)=C1/C=C/C(C)=C/C=C/C(C)=C/C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SNIPER(CRABP)-11; SNIPER(CRABP)11; SNIPER(CRABP) 11; SN-11; SN 11; SN11; PROTAC cIAP1 degrader-4, |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)



![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)
![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)


![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)